Moretane

説明

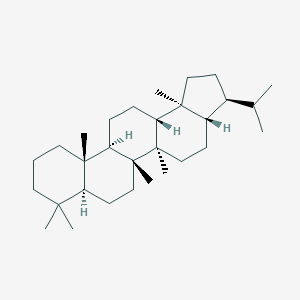

Moretane, also known as 21β-Hopane, is a pentacyclic triterpene compound with the molecular formula C₃₀H₅₂. It is a stereoisomer of hopane, specifically differing in the configuration at the 21st carbon position. This compound is often found in petroleum and sedimentary rocks and serves as a biomarker for studying the composition and thermal maturity of petroleum deposits .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of moretane typically involves the cyclization of squalene or its derivatives under acidic conditions. The process includes multiple steps of cyclization and rearrangement to form the pentacyclic structure characteristic of this compound. Specific reaction conditions, such as the type of acid catalyst and temperature, can influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its natural abundance in petroleum. Instead, it is often extracted and purified from crude oil samples using chromatographic techniques. The extraction process involves separating this compound from other hydrocarbons based on its unique chemical properties .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

Substitution: this compound can participate in substitution reactions, particularly at the isopropyl group attached to the 21st carbon. Halogenation using reagents like bromine or chlorine is a common example.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products:

Oxidation: Formation of moretanone and other oxygenated derivatives.

Reduction: Formation of reduced this compound derivatives.

Substitution: Formation of halogenated this compound compounds.

科学的研究の応用

Moretane has several scientific research applications, including:

Chemistry: Used as a biomarker to study the thermal maturity and composition of petroleum deposits.

Biology: Investigated for its role in the biosynthesis of triterpenes in plants and microorganisms.

Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the analysis of crude oil samples to determine the origin and history of petroleum deposits

作用機序

The mechanism of action of moretane involves its interaction with various molecular targets and pathways. In biological systems, this compound can modulate the activity of enzymes involved in the biosynthesis of triterpenes. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

Hopane: A closely related pentacyclic triterpene with a different stereochemistry at the 21st carbon position.

Lupane: Another pentacyclic triterpene with a similar structure but differing in the arrangement of methyl groups.

Oleanane: A triterpene with a similar pentacyclic structure but differing in the position and configuration of functional groups.

Uniqueness of Moretane: this compound is unique due to its specific stereochemistry, which makes it a valuable biomarker for studying petroleum deposits. Its distinct configuration allows for the differentiation of this compound from other triterpenes in geochemical analyses .

生物活性

Overview

Moretane, also known as 21β-hopane, is a pentacyclic triterpene with the molecular formula . It is primarily found in petroleum and sedimentary rocks and serves as a significant biomarker for studying the composition and thermal maturity of petroleum deposits. This compound's unique stereochemistry differentiates it from other triterpenes, making it an important subject of research in both biological and geochemical contexts.

Biological Significance

This compound has been investigated for various biological activities, particularly its potential anti-inflammatory and anticancer properties . Research indicates that it plays a role in the biosynthesis of triterpenes in plants and microorganisms, which are crucial for various biological functions.

Potential Biological Activities

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is vital in conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is needed to fully understand its mechanisms.

The biological activity of this compound is believed to be linked to its ability to modulate cellular signaling pathways involved in inflammation and cell growth. Specific mechanisms may include:

- Inhibition of pro-inflammatory cytokines.

- Induction of apoptosis in cancer cells.

- Modulation of lipid metabolism.

Case Studies

- Anti-inflammatory Study : A study conducted on the effects of this compound on human cells indicated a significant reduction in the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine. This suggests its potential utility in treating inflammatory conditions.

- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Comparative Analysis with Related Compounds

This compound's biological activity can be compared with other triterpenes like hopane and oleanane. The following table summarizes key differences:

| Compound | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₃₀H₅₂ | Anti-inflammatory, anticancer | Unique stereochemistry at C21 |

| Hopane | C₃₀H₅₂ | Limited biological activity | Commonly found in petroleum |

| Oleanane | C₃₀H₅₂ | Antioxidant, anti-inflammatory | Different functional group positions |

Extraction and Synthesis

This compound is typically extracted from crude oil through chromatographic techniques due to its natural abundance. Its synthesis can also be achieved through the cyclization of squalene under acidic conditions, which involves multiple steps of cyclization and rearrangement.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying this compound's effects. Potential future studies could focus on:

- Clinical trials to evaluate its efficacy in treating specific diseases.

- Exploration of its role in plant biology and potential agricultural applications.

- Investigating its interactions with other biomolecules to understand synergistic effects.

特性

IUPAC Name |

(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLNBWWGLOPJIC-CMCGXILPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025634 | |

| Record name | (21beta)-Hopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176-44-9 | |

| Record name | (21beta)-Hopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。